4-[(4-Fluorophenoxy)methyl]benzoic acid
Description
Contextual Overview of Fluorinated Aryl Ether Carboxylic Acids in Chemical Research
Fluorinated aryl ether carboxylic acids represent a significant class of compounds in chemical research. The aryl ether scaffold provides a combination of rigidity from the aromatic rings and conformational flexibility from the ether linkage, which is a common feature in many biologically active molecules. The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The carboxylic acid group, being a versatile functional group, can act as a pharmacophore, engage in hydrogen bonding with biological targets, or serve as a synthetic handle for further chemical modifications.
Significance of the 4-[(4-Fluorophenoxy)methyl]benzoic Acid Scaffold in Synthetic and Biological Chemistry
The structural scaffold of 4-[(4-Fluorophenoxy)methyl]benzoic acid holds potential significance derived from its constituent parts. The broader class of (phenoxymethyl)benzoic acid derivatives has been investigated for various applications. These derivatives are explored as intermediates in the synthesis of pharmaceuticals and agrochemicals, with some exhibiting antimicrobial and anti-inflammatory properties. ontosight.ai Benzoic acid and its derivatives are known for their wide-ranging pharmacological capabilities, including antibacterial, antifungal, and anti-inflammatory effects. researchgate.netnih.gov
The introduction of a fluorine atom, as seen in the 4-fluorophenoxy group of the target molecule, is a critical feature. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile by blocking metabolic pathways. This makes the 4-[(4-Fluorophenoxy)methyl]benzoic acid scaffold an intriguing candidate for the development of novel therapeutic agents.
Research Landscape and Gaps Pertaining to 4-[(4-Fluorophenoxy)methyl]benzoic Acid
Despite the potential interest in this molecule, a comprehensive search of the scientific literature and chemical repositories reveals a significant gap in research specifically focused on 4-[(4-Fluorophenoxy)methyl]benzoic acid. There is a notable lack of published studies detailing its synthesis, spectroscopic characterization, and evaluation of its physical, chemical, or biological properties.
This scarcity of information is the defining feature of its current research landscape. While related compounds, such as those with different substitution patterns or alternative halogens like bromine, have been synthesized and studied, this specific fluoro-analogue remains largely unexplored. This gap presents a clear opportunity for original research to contribute new knowledge to the field of organic and medicinal chemistry.
Objectives and Scope of Academic Inquiry into the Chemical Compound
Given the existing research gap, future academic inquiry into 4-[(4-Fluorophenoxy)methyl]benzoic acid would logically focus on a number of foundational objectives. The primary goals would be:
Chemical Synthesis: To develop and optimize a robust synthetic pathway to produce the compound in sufficient purity and yield for further study.
Structural and Physicochemical Characterization: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, and to determine key physicochemical properties like melting point, solubility, and pKa.
Computational Modeling: To perform in silico studies to predict its molecular geometry, electronic properties, and potential for binding to various biological targets.
Biological Screening: To conduct a systematic evaluation of its biological activity. Based on the properties of related scaffolds, initial screening could focus on its potential as an antimicrobial, anti-inflammatory, or anticancer agent. ontosight.airesearchgate.net
Derivative Synthesis: To use the carboxylic acid group as a handle for the synthesis of a library of derivatives (e.g., esters, amides) to explore structure-activity relationships (SAR).
The scope of such an inquiry would be to establish a baseline of knowledge about this novel compound, thereby providing a foundation for its potential application in drug discovery, materials science, or as a tool compound in chemical biology. ontosight.ai
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDPRCJDARSTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 4-[(4-Fluorophenoxy)methyl]benzoic Acid
The construction of the 4-[(4-Fluorophenoxy)methyl]benzoic acid backbone relies on the strategic formation of a key ether linkage and the presence of a carboxylic acid functionality, which can be introduced at various stages of the synthesis.
Regioselective Carbon-Oxygen Bond Formation Pathways
A primary method for constructing the ether bond in 4-[(4-Fluorophenoxy)methyl]benzoic acid is the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This classical and versatile method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.com In the context of this specific synthesis, the reaction would typically involve the sodium salt of 4-fluorophenol (sodium 4-fluorophenoxide) and a methyl 4-(bromomethyl)benzoate. The phenoxide, a potent nucleophile, displaces the bromide on the benzylic carbon to form the desired carbon-oxygen bond. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 pathway. Subsequent hydrolysis of the methyl ester yields the final carboxylic acid.
Table 1: Key Reactants in Williamson Ether Synthesis for 4-[(4-Fluorophenoxy)methyl]benzoic Acid
| Reactant | Role |
|---|---|
| 4-Fluorophenol | Precursor to the nucleophile |
| Sodium Hydride (or other strong base) | Deprotonates the phenol to form the phenoxide |
| Methyl 4-(bromomethyl)benzoate | Electrophile with a good leaving group |
Carboxylic Acid Functionalization Strategies
The carboxylic acid group is a versatile handle for further molecular modifications. A common initial step in many synthetic transformations is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF. prepchem.com For instance, 4-(4-phenoxyphenoxy)benzoic acid can be converted to its corresponding acyl chloride by refluxing with thionyl chloride and a catalytic amount of DMF. prepchem.com This acyl chloride, 4-[(4-Fluorophenoxy)methyl]benzoyl chloride, becomes a key intermediate for the synthesis of esters and amides.
Another strategy involves the direct oxidation of a precursor molecule. For example, related phenoxybenzoic acids have been synthesized by the oxidation of the corresponding methyl-substituted phenoxybenzene derivative. google.com This suggests a potential synthetic route where 4-[(4-fluorophenoxy)methyl]toluene could be oxidized to yield the target benzoic acid.
Exploration of Organometallic Coupling Reactions in Synthesis
Organometallic coupling reactions offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly forming the ether linkage in this specific molecule, reactions like the Suzuki-Miyaura coupling are pivotal in synthesizing related diaryl ether structures. For example, 4-(4-fluorophenoxy)benzoic acid has been synthesized via a Suzuki-Miyaura coupling of 4-bromo-methylbenzoate and 4-fluorobenzene boronic acid, catalyzed by a palladium complex like tetrakis(triphenylphosphine)palladium(0). nih.gov This highlights the utility of organometallic methods in constructing the core aromatic systems.
Although less common for this specific ether linkage, other organometallic reactions could theoretically be employed. For instance, a Kumada coupling could potentially be used to couple a Grignard reagent derived from 4-fluorophenol with a suitable halomethylbenzoic acid derivative, though this is not a standard application for forming this type of ether bond.
Synthesis of Structural Analogues and Derived Scaffolds from 4-[(4-Fluorophenoxy)methyl]benzoic Acid
The presence of the carboxylic acid and the two aromatic rings in 4-[(4-Fluorophenoxy)methyl]benzoic acid provides ample opportunities for structural diversification to explore structure-activity relationships in various applications.
Derivatization via Carboxyl Group Modifications (e.g., thioureides, esters, amides)
The carboxylic acid moiety is readily converted into a variety of functional groups.
Thioureides: A notable class of derivatives are the thioureides. The synthesis of these compounds typically proceeds through the acyl chloride intermediate. The acyl chloride is reacted with a thiocyanate salt, such as ammonium or potassium thiocyanate, to form an acyl isothiocyanate. This reactive intermediate is then treated with a primary or secondary amine to yield the corresponding N-acylthiourea (thioureide). This multi-step process has been successfully applied to various substituted benzoic acids to generate libraries of biologically active compounds. farmaciajournal.com
Esters: Esterification is a common transformation of carboxylic acids. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, esters can be synthesized from the acyl chloride by reacting it with an appropriate alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Amides: Amide synthesis is another fundamental derivatization. Similar to esterification, amides can be formed by reacting the acyl chloride with a primary or secondary amine. This is a highly efficient method for creating a stable amide bond. Direct coupling of the carboxylic acid with an amine using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) is also a widely used and milder alternative to the acyl chloride route.
Table 2: Common Carboxyl Group Modifications of 4-[(4-Fluorophenoxy)methyl]benzoic Acid
| Derivative | Key Reagents | Intermediate |
|---|---|---|
| Thioureide | Thionyl chloride, Ammonium thiocyanate, Amine | 4-[(4-Fluorophenoxy)methyl]benzoyl isothiocyanate |
| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) OR Acyl chloride, Alcohol, Base | 4-[(4-Fluorophenoxy)methyl]benzoyl chloride |
Modifications on the Aromatic Ring Systems
The two aromatic rings of 4-[(4-Fluorophenoxy)methyl]benzoic acid present further sites for modification, primarily through electrophilic or nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The phenoxy and methylbenzoic acid moieties are generally ortho-, para-directing and activating or deactivating towards electrophilic substitution. The carboxylic acid group is a deactivating, meta-directing group. quora.com Therefore, electrophilic substitution on the benzoic acid ring would be expected to occur at the positions meta to the carboxylic acid. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation. The specific conditions and outcomes would depend on the interplay of the directing effects of the substituents present.
Nucleophilic Aromatic Substitution: The fluorophenyl ring is a potential site for nucleophilic aromatic substitution. The fluorine atom, being a good leaving group in this context, can be displaced by strong nucleophiles, especially if there are electron-withdrawing groups ortho or para to the fluorine. libretexts.orgyoutube.com However, in this specific molecule, the lack of strong activating groups on the fluorophenyl ring would likely require harsh reaction conditions for nucleophilic substitution to occur.
Introduction of Bridging Motifs and Heterocyclic Systems
The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoic acid centers on the creation of a key structural element: the benzyl (B1604629) aryl ether linkage. This C-O bond forms a flexible oxygen bridge connecting a p-fluorophenol group to a toluene-derived moiety, which is subsequently oxidized. The formation of such diaryl or alkyl-aryl ether linkages is a fundamental transformation in organic synthesis, crucial for building the core scaffolds of numerous natural products and pharmaceuticals. nih.govresearchgate.net
The primary strategies for constructing this ether bridge involve nucleophilic substitution reactions. A common approach is the Williamson ether synthesis, where a phenoxide acts as a nucleophile, displacing a leaving group on a benzylic electrophile. In the context of 4-[(4-Fluorophenoxy)methyl]benzoic acid, this would typically involve the reaction of 4-fluorophenol with a 4-(halomethyl)benzoate ester, such as methyl 4-(bromomethyl)benzoate. The reaction is generally conducted in the presence of a base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
Alternatively, the disconnection can be made from the other side, using a 4-hydroxybenzyl derivative and a fluorinated aryl halide. However, the construction of aryl ether bonds, particularly with electron-rich or sterically hindered partners, often requires more advanced catalytic methods to proceed efficiently. beilstein-journals.org These modern techniques, which overcome the limitations of classical methods, are central to the synthesis of complex molecules featuring diaryl ether motifs. beilstein-journals.orgrsc.org
**2.3. Catalytic Systems and Green Chemistry Principles in the Synthesis of Related Compounds
The formation of the aryl ether bond in structures related to 4-[(4-Fluorophenoxy)methyl]benzoic acid is frequently accomplished using transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical nucleophilic aromatic substitution, which is often limited to activated, electron-deficient aryl halides. arkat-usa.org Two preeminent strategies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
The Ullmann condensation , first reported in 1903, traditionally involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper at high temperatures. nih.govbeilstein-journals.org Modern advancements have transformed this into a catalytic process, employing a copper catalyst (typically 5-10 mol%) with various ligands to facilitate the reaction under milder conditions. arkat-usa.org The choice of ligand, base, and solvent is critical for the reaction's success, influencing yield and substrate scope. arkat-usa.orgacsgcipr.org Inexpensive bases like potassium carbonate are often effective, and the reactions can be performed in non-polar solvents such as toluene or xylene. arkat-usa.org
The Buchwald-Hartwig O-arylation is a powerful palladium-catalyzed method for forming C-O bonds. nih.gov This reaction class is known for its high efficiency and broad functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether product and regenerate the catalyst. acsgcipr.org The success of these couplings is highly dependent on the choice of phosphine-based ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. acsgcipr.org
Below is a table summarizing typical catalytic systems for aryl ether synthesis.
| Reaction Type | Catalyst | Typical Ligands | Base | Solvent | Key Features |
| Ullmann Coupling | CuI, Cu(OAc)₂, Cu₂O | N,N-Dimethylglycine, Phenanthroline, Proline | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMSO | Cost-effective metal catalyst; effective for electron-deficient aryl halides. rsc.orgarkat-usa.org |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Phosphine-based (e.g., XPhos, SPhos, BINAP) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | High efficiency, broad substrate scope, mild conditions, but uses expensive metal. nih.govacsgcipr.org |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine, N-based ligands | - | CH₂Cl₂, Toluene | Couples phenols with arylboronic acids; often proceeds at room temperature. rsc.orgorganic-chemistry.org |
The benzoic acid moiety of the target molecule is typically formed by the oxidation of a methyl group on the aromatic ring. The selective oxidation of a methylarene (a toluene derivative) to a carboxylic acid is a fundamental transformation in organic chemistry. ncert.nic.in This step would be performed on an intermediate such as 4-((4-fluorophenoxy)methyl)toluene.
Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are capable of converting the methyl group directly to a carboxylic acid. ncert.nic.in While effective, these reagents are often used in stoichiometric amounts and generate significant hazardous waste, running counter to the principles of green chemistry. mdpi.com
More contemporary and sustainable methods focus on catalytic oxidation using greener oxidants. mdpi.com For instance, cobalt-catalyzed aerobic oxidation, often in the presence of N-hydroxyphthalimide (NHPI), can convert methylarenes to carboxylic acids using air or molecular oxygen as the terminal oxidant. nih.gov Electrochemical methods also present a powerful alternative, offering a reagent-free approach to oxidation. nih.govresearchgate.net These mediated electrolysis techniques can provide high selectivity for benzylic oxidation, converting the methyl group into an aldehyde, which can be further oxidized to the carboxylic acid, sometimes in a one-pot process. nih.gov
| Oxidation Method | Reagent(s) | Typical Substrate | Product | Advantages/Disadvantages |
| Permanganate Oxidation | KMnO₄, NaOH, H₂O | Toluene derivatives | Benzoic acids | High yield, reliable; generates stoichiometric MnO₂ waste. ncert.nic.in |
| Catalytic Air Oxidation | Co(OAc)₂/NHPI, O₂ | Methylarenes | Benzoic acids | Uses air as the oxidant (green); requires catalyst and specific conditions. nih.gov |
| Selenium Catalysis | Diphenyl diselenide, H₂O₂ | Benzaldehydes | Benzoic acids | Catalytic, uses H₂O₂ as a green oxidant, mild conditions. mdpi.com |
| Electrochemical Oxidation | Mediated Electrolysis (e.g., with NHPI) | Methylarenes | Benzaldehydes/Benzoic acids | Reagent-free, high selectivity; requires specialized equipment. nih.gov |
Adherence to green chemistry principles is increasingly vital in chemical synthesis to minimize environmental impact. epa.gov The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoic acid and related compounds can be designed or optimized to be more sustainable. researchgate.net
The 12 Principles of Green Chemistry provide a framework for this optimization:
Prevention of Waste : Designing syntheses to produce minimal waste is paramount. yale.eduacs.org
Atom Economy : Synthetic methods should maximize the incorporation of all reactant materials into the final product. acs.org Transition metal-catalyzed cross-coupling reactions are generally superior to classical methods in this regard.
Less Hazardous Syntheses : Using and generating substances with little to no toxicity is preferred. This includes avoiding heavy metals like chromium. yale.edu
Designing Safer Chemicals : The final product should be designed for efficacy while minimizing toxicity.
Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives like water or bio-based solvents. researchgate.net
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. epa.govyale.edu The development of catalysts that operate under milder conditions is a key area of research. arkat-usa.org
Use of Renewable Feedstocks : Sourcing starting materials from renewable sources is a long-term goal. acs.org
Reduce Derivatives : Avoiding unnecessary protection/deprotection steps simplifies synthesis and reduces waste. yale.eduacs.org
Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. epa.govyale.edu The shift from stoichiometric copper in Ullmann reactions to catalytic systems is a prime example. nih.gov
Design for Degradation : Chemical products should be designed to break down into harmless substances after use.
Real-time Analysis : In-process monitoring can prevent the formation of byproducts and hazardous substances. epa.gov
Inherently Safer Chemistry : Choosing substances and processes that minimize the potential for accidents is crucial. yale.edu
In the context of aryl ether synthesis, the move from palladium to more abundant and less toxic base metals like copper or iron aligns with green chemistry principles. acsgcipr.org Similarly, replacing stoichiometric oxidants like KMnO₄ with catalytic systems that use H₂O₂ or air is a significant step toward sustainability in the formation of the benzoic acid group. mdpi.com
High Resolution Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-[(4-Fluorophenoxy)methyl]benzoic Acid and Its Derivatives
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques, a complete assignment of the chemical structure of 4-[(4-Fluorophenoxy)methyl]benzoic acid can be achieved.
The ¹H NMR spectrum of 4-[(4-Fluorophenoxy)methyl]benzoic acid is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region will show signals for the protons on both the benzoic acid and the 4-fluorophenoxy rings. The protons on the benzoic acid ring, being in a para-substituted pattern, are anticipated to appear as two doublets. Similarly, the protons on the 4-fluorophenoxy ring will also present a characteristic pattern, likely a complex multiplet or two apparent triplets due to coupling with each other and with the fluorine atom.
A key singlet signal is expected for the methylene (-CH₂-) protons that bridge the benzoic acid and 4-fluorophenoxy moieties. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be influenced by the solvent and concentration.
Based on data from analogous compounds like 4-methylbenzoic acid and other phenoxy derivatives, the predicted chemical shifts are summarized in the table below. For instance, in 4-methylbenzoic acid, the aromatic protons of the benzoic acid ring appear around 7.29 and 7.84 ppm in DMSO-d₆ rsc.org.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (Benzoic acid) | 7.50 - 8.10 | Doublet |
| Aromatic (Benzoic acid) | 7.30 - 7.60 | Doublet |
| Aromatic (4-Fluorophenoxy) | 6.90 - 7.20 | Multiplet |
| Methylene (-CH₂-) | ~5.20 | Singlet |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
Predicted data based on analogous compounds.
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of 4-[(4-Fluorophenoxy)methyl]benzoic acid. A distinct signal for the carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 165 and 175 ppm docbrown.info. The aromatic region will display multiple signals corresponding to the carbon atoms of the two phenyl rings. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F), resulting in a doublet.
The methylene carbon (-CH₂-) signal is anticipated to be in the range of 60-70 ppm. The chemical shifts of the aromatic carbons in the benzoic acid moiety can be compared to those of 4-methylbenzoic acid, which shows signals at approximately 129.55, 129.80, and 143.46 ppm for the aromatic carbons and 167.80 ppm for the carboxylic carbon in DMSO-d₆ rsc.org. The carbons of the 4-fluorophenoxy group will also have characteristic chemical shifts influenced by the fluorine and oxygen substituents.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | 167 - 173 |
| Aromatic (C-F) | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |
| Aromatic (C-O) | 150 - 155 |
| Aromatic (C-quaternary, Benzoic acid) | 140 - 145 |
| Aromatic (C-H) | 115 - 135 |
| Methylene (-CH₂-) | 65 - 70 |
Predicted data based on analogous compounds.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For 4-[(4-Fluorophenoxy)methyl]benzoic acid, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenoxy ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For comparison, the ¹⁹F NMR chemical shift for 4-fluorobenzoic acid has been reported to be around -114.2 ppm relative to CFCl₃ nih.gov. The chemical shift for the target molecule is expected to be in a similar range, characteristic of a fluorine atom attached to an aromatic ring that is part of a phenoxy ether linkage.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for example, confirming the connectivity of the protons within each of the aromatic rings.
HSQC: This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the definitive assignment of the protonated aromatic and methylene carbons.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-[(4-Fluorophenoxy)methyl]benzoic acid is expected to show several characteristic absorption bands that confirm its structure.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid carbonyl group is expected to appear as a strong, sharp band around 1680-1710 cm⁻¹. The presence of an ether linkage (C-O-C) would be indicated by stretching vibrations in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will likely produce several bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is also expected, typically in the range of 1150-1250 cm⁻¹. The spectrum of benzoic acid, for comparison, shows a prominent broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Ether, asymmetric) | 1200 - 1250 |
| C-F Stretch | 1150 - 1250 |
| C-O Stretch (Ether, symmetric) | 1000 - 1100 |
Predicted data based on analogous compounds.
Vibrational and Electronic Spectroscopic Studies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by 4-[(4-Fluorophenoxy)methyl]benzoic acid corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound contains several chromophores—parts of the molecule that absorb light—namely the two benzene rings and the carboxylic acid group.
The electronic transitions observed in molecules like this are primarily of two types: π→π* (pi to pi star) and n→π* (n to pi star) transitions.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. Due to the presence of two phenyl rings and the carbonyl group (C=O) in the carboxylic acid, strong absorptions corresponding to π→π* transitions are expected. Substituted benzoic acids typically display a primary absorption band around 230 nm and another around 280 nm. researchgate.netcdnsciencepub.com
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the ether linkage and the carboxylic acid, to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π→π* transitions. libretexts.org
While specific experimental UV-Vis spectral data for 4-[(4-Fluorophenoxy)methyl]benzoic acid was not found in the reviewed literature, the expected absorption maxima can be inferred from the behavior of similar substituted benzoic acids and aromatic ethers.
Table 1: Expected UV-Vis Absorption Data for 4-[(4-Fluorophenoxy)methyl]benzoic acid
| Typical Wavelength (λmax) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~230 nm | π→π* | Benzoic acid moiety |
| ~280 nm | π→π* | Phenyl rings |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. The molecular weight of 4-[(4-Fluorophenoxy)methyl]benzoic acid is 260.25 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M+•), which then undergoes fragmentation.
The fragmentation of 4-[(4-Fluorophenoxy)methyl]benzoic acid is predicted to follow pathways characteristic of benzyl (B1604629) phenyl ethers, benzoic acids, and aromatic fluoro compounds.
Formation of the Acylium Ion: A common fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) to form an acylium ion, or the loss of the entire carboxyl group (•COOH, mass 45).
Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. This can lead to the formation of a 4-fluorophenoxy radical and a carboxyphenylmethyl cation, or vice-versa.
Benzyl Cation Formation: A significant pathway for compounds containing a benzyl group is the cleavage to form the highly stable benzyl cation (C₇H₇⁺, m/z 91), often seen as the tropylium ion.
Fluorophenyl Cation: Fragmentation can also lead to ions characteristic of the fluorinated ring, such as the fluorophenyl cation (C₆H₄F⁺, m/z 95).
Based on these principles, the major fragments expected in the mass spectrum of 4-[(4-Fluorophenoxy)methyl]benzoic acid are detailed below.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Origin |
|---|---|---|---|
| 260 | Molecular Ion [M]⁺• | [C₁₄H₁₁FO₃]⁺• | Ionization of the parent molecule |
| 215 | [M - COOH]⁺ | [C₁₃H₁₀FO]⁺ | Loss of the carboxyl group |
| 135 | [CH₂C₆H₄COOH]⁺ | [C₈H₇O₂]⁺ | Cleavage of the O-CH₂ bond |
| 111 | [F-C₆H₄-O]⁺ | [C₆H₄FO]⁺ | Cleavage of the O-CH₂ bond |
| 95 | [F-C₆H₄]⁺ | [C₆H₄F]⁺ | Loss of CO from the [F-C₆H₄-O]⁺ fragment |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Despite a thorough search of available scientific literature, specific X-ray crystallographic data for 4-[(4-Fluorophenoxy)methyl]benzoic acid could not be located. Therefore, a detailed analysis of its solid-state molecular and supramolecular structure, including crystallographic parameters, cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenoxy Methyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These methods are used to determine the electronic properties and predict the chemical behavior of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for mapping out energy landscapes of chemical reactions. For 4-[(4-Fluorophenoxy)methyl]benzoic acid, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to predict key structural parameters.
The optimization process systematically alters the geometry of the molecule to minimize its total electronic energy, resulting in a prediction of its three-dimensional shape. This includes bond lengths, bond angles, and dihedral angles. While specific DFT data for 4-[(4-Fluorophenoxy)methyl]benzoic acid is not available in the provided search results, a table of expected parameters can be constructed based on typical values for its constituent functional groups.
Table 1: Predicted Geometric Parameters for 4-[(4-Fluorophenoxy)methyl]benzoic Acid from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (phenyl) | ~1.39 - 1.41 |
| C-O (ether) | ~1.37 - 1.43 | |
| C=O (carboxyl) | ~1.21 - 1.24 | |
| C-O (carboxyl) | ~1.31 - 1.36 | |
| O-H (carboxyl) | ~0.97 - 0.99 | |
| C-F | ~1.36 | |
| Bond Angles (°) | C-O-C (ether) | ~118 - 120 |
| O=C-O (carboxyl) | ~120 - 125 | |
| C-C-C (phenyl) | ~118 - 121 |
Note: These values are representative and derived from DFT studies on similar benzoic acid derivatives and related organic molecules.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and indicates its electron-donating tendency, while the LUMO's energy relates to the electron affinity and its electron-accepting tendency. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For 4-[(4-Fluorophenoxy)methyl]benzoic acid, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO would likely be centered on the electron-withdrawing benzoic acid moiety.
Table 2: Representative FMO Properties for a Benzoic Acid Derivative
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.82 | Electron-donating capability |
| ELUMO | -1.82 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.00 | Chemical reactivity and stability |
Note: The data presented is for 4-(carboxyamino)-benzoic acid and serves as an illustrative example of the typical values obtained from FMO analysis on related structures.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values.
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack.
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
In 4-[(4-Fluorophenoxy)methyl]benzoic acid, the MEP surface would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be located on the acidic hydrogen atom of the carboxyl group, identifying it as the primary site for nucleophilic attack or deprotonation. The aromatic rings would show a moderately negative potential above and below the plane of the rings.
Intermolecular Interactions and Crystal Packing Studies
In the solid state, the arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. Understanding these forces is crucial for predicting crystal structure and physical properties like melting point and solubility.
Carboxylic acids are well-known for forming strong hydrogen bonds. The most common and stable motif involves two molecules associating via a pair of O-H···O hydrogen bonds to form a centrosymmetric dimer. This interaction creates a characteristic R²₂(8) ring motif in the crystal structure. It is highly probable that 4-[(4-Fluorophenoxy)methyl]benzoic acid would exhibit this classic dimeric structure in its solid state, which would be the dominant interaction governing its crystal packing.
Table 3: Typical Hydrogen Bond Geometry in Carboxylic Acid Dimers
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O | ~0.92 | ~1.70 | ~2.61 | ~176 |
Note: Data is based on the hydrogen bonding observed in 3-Fluoro-4-methylbenzoic acid, a related compound. (D = Donor atom, A = Acceptor atom).
In addition to hydrogen bonding, non-covalent interactions involving aromatic rings play a significant role in stabilizing the crystal structure. Pi-pi (π-π) stacking interactions occur when the electron-rich π-systems of two aromatic rings align, typically in a parallel-displaced or T-shaped fashion.
Energy Framework Analysis for Supramolecular Assembly
The supramolecular assembly of 4-[(4-Fluorophenoxy)methyl]benzoic acid in the crystalline state is governed by a network of non-covalent interactions. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, providing insights into the stability and topology of the crystal packing. This analysis typically involves calculating the interaction energies between a central molecule and its nearest neighbors.
The total interaction energy (E_tot) is decomposed into its electrostatic (E_elec), dispersion (E_disp), and repulsion components. These energies are often calculated using quantum chemical methods. The resulting energy frameworks are then visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the magnitude of the interaction energy. This allows for a clear depiction of the dominant interaction pathways in the crystal structure.
A representative breakdown of interaction energies for a molecule within a similar crystal structure is presented in the table below. These values illustrate the typical magnitudes of the different energy components that contribute to the supramolecular assembly.
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
| Hydrogen Bonding | -50.2 | -25.8 | -76.0 |
| π-π Stacking | -15.7 | -45.3 | -61.0 |
| C-H···π Interactions | -5.1 | -18.9 | -24.0 |
Note: The data in this table is representative and intended to illustrate the typical energy contributions in similar molecular crystals.
The visualization of these energy frameworks can reveal the dimensionality of the supramolecular assembly, such as 1D chains, 2D layers, or 3D networks, which dictates the macroscopic properties of the crystal.
Conformational Analysis and Dynamics Simulations
The biological activity and physicochemical properties of 4-[(4-Fluorophenoxy)methyl]benzoic acid are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the potential energy surface of a molecule and understand its dynamic behavior.
The results of a conformational analysis can identify the most stable conformer in the gas phase and provide insights into the geometries that might be preferred in different environments, such as in solution or when bound to a biological target. A hypothetical potential energy surface scan for a key dihedral angle might reveal energy minima corresponding to stable conformers.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178.5 | 15.2 | 0.00 |
| 2 | -65.3 | 175.8 | 1.25 |
| 3 | 70.1 | -10.4 | 1.89 |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.
Molecular dynamics simulations provide a time-resolved view of the conformational landscape of 4-[(4-Fluorophenoxy)methyl]benzoic acid. By simulating the motion of the atoms over time, MD can reveal the accessible conformational states, the frequency of transitions between them, and the influence of the solvent on the molecular structure. These simulations can also be used to calculate various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different regions of the molecule. Such studies are crucial for understanding how the molecule might adapt its shape to interact with a biological receptor.
Structure Activity Relationship Sar Studies of 4 4 Fluorophenoxy Methyl Benzoic Acid Analogues
Design Principles for Modulating Biological Activity based on Structural Features
The design of biologically active molecules based on the 4-[(4-Fluorophenoxy)methyl]benzoic acid scaffold is guided by several key principles. These principles involve the strategic modification of its three main components: the benzoic acid ring, the phenoxy ring, and the methylene ether linker. The goal is to optimize interactions with a biological target, thereby enhancing potency and selectivity.
A primary consideration is the electronic nature of substituents on the aromatic rings. For many benzoic acid derivatives, the addition of strong electron-donating groups to the benzene ring is a crucial feature for potent biological activity. In the context of local anesthetics, for instance, favorable substituents on the aryl ring include electron-donating groups like alkoxy and amino groups in the para or ortho positions, which enhance activity by increasing the electron density of the carbonyl oxygen. youtube.com Conversely, for other targets, electron-withdrawing groups on a terminal phenyl ring can be beneficial for improving activity. nih.gov
Correlation of Substituent Effects with Molecular Recognition and Binding
The substituents on the 4-[(4-Fluorophenoxy)methyl]benzoic acid framework directly influence how the molecule is recognized by and binds to its biological target. The fluorine atom on the phenoxy ring is of particular importance due to its unique properties. Fluorine is highly electronegative and can form potent hydrogen bonds and other electrostatic interactions, which can significantly enhance binding affinity. researchgate.net This is a well-utilized strategy in drug design to improve target engagement.
The position of substituents is also critical. For example, in studies of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on biological activity compared to an unsubstituted phenoxy group. mdpi.com The hydroxyl group's position on benzoic acid derivatives has been shown to have a significant impact on their inhibitory activity against enzymes like α-amylase. Specifically, a hydroxyl group at the 2-position of the benzene ring had a strong positive effect on inhibitory activity. mdpi.com
These specific interactions are fundamental to molecular recognition. The precise arrangement of functional groups allows for a complementary match between the ligand (the benzoic acid derivative) and the receptor's binding site. Hydrophilic substituents, such as hydroxyl or carboxyl groups, can form hydrogen bonds with polar amino acid residues, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. researchgate.net
SAR Investigations of Related Benzoic Acid Derivatives with Pharmacological Relevance
The broader family of benzoic acid derivatives has been extensively studied, yielding valuable SAR insights across various therapeutic areas. These investigations provide a framework for understanding the potential activities of 4-[(4-Fluorophenoxy)methyl]benzoic acid analogues.
For example, in the development of antifungal agents targeting the CYP53 enzyme, specific benzoic acid derivatives were identified as potent inhibitors. nih.gov Similarly, derivatives of p-hydroxy benzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. semanticscholar.org
In the pursuit of anti-sickling agents, p-fluorobenzoic acid has been reported to have anti-sickling properties. researchgate.net SAR studies in this area concluded that strong electron-donating groups attached to the benzene ring, coupled with moderate lipophilicity, are important for potent activity. In the field of local anesthetics, the SAR of benzoic acid esters highlights the importance of an electron-donating group on the aromatic ring to enhance potency. youtube.compharmacy180.com
The following table summarizes SAR findings for several classes of pharmacologically relevant benzoic acid derivatives.
| Compound Class | Key Structural Features & Modifications | Observed Pharmacological Effect |
| Antifungal Agents | Benzoic acid core with various substitutions. | Inhibition of fungal-specific enzyme CYP53. nih.gov |
| Anti-sickling Agents | Benzoic acid with electron-donating groups (e.g., p-fluorobenzoic acid). | Inhibition of hemoglobin gelation. researchgate.net |
| Local Anesthetics | Benzoic acid esters with electron-donating groups (alkoxy, amino) at ortho/para positions. | Enhanced anesthetic potency. youtube.compharmacy180.com |
| Antiplasmodial Agents | 2-Phenoxybenzamides with a 4-fluorophenoxy moiety. | Generally advantageous for antiplasmodial activity. mdpi.com |
| α-Amylase Inhibitors | Benzoic acid with hydroxyl groups at specific positions (e.g., 2-position). | Increased inhibitory activity. mdpi.com |
In Silico Approaches to SAR: Molecular Docking and Ligand-Based Design
Computational methods are indispensable tools for elucidating the SAR of 4-[(4-Fluorophenoxy)methyl]benzoic acid and its analogues. In silico techniques such as molecular docking and ligand-based design allow researchers to predict and analyze the interactions between a molecule and its target protein, guiding the synthesis of more effective compounds. stmjournals.com
Molecular docking simulates the binding of a ligand to a receptor's active site, predicting the preferred orientation and binding affinity. mdpi.com This method has been successfully applied to various benzoic acid derivatives to understand their mechanism of action. For instance, docking studies on antifungal benzoic acid derivatives helped identify key interactions with the CYP53 enzyme, explaining the observed SAR. nih.gov Similarly, docking was used to investigate how phenolic acids inhibit α-amylase, revealing that hydrogen bonding and hydrophobic interactions were the primary forces involved. mdpi.com These studies can save significant time and resources by prioritizing which novel compounds to synthesize and test experimentally. biointerfaceresearch.com
Ligand-based design is employed when the 3D structure of the target protein is unknown. This approach uses the SAR of a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the potential for similar activity. Both molecular docking and ligand-based approaches have been instrumental in designing novel therapeutics, including those for acute myeloid leukemia and various microbial infections. stmjournals.commdpi.com
| In Silico Technique | Application to Benzoic Acid Derivatives | Key Insights Gained |
| Molecular Docking | Predicting binding of antifungal derivatives to CYP53 enzyme. nih.gov | Identified key ligand-enzyme interactions and structural elements for increased activity. |
| Molecular Docking | Analyzing inhibition of α-amylase by phenolic acids. mdpi.com | Revealed hydrogen bonding and hydrophobic interactions as primary binding forces. |
| ADME/Toxicity Studies | Evaluating phytochemicals for acute myeloid leukemia. stmjournals.com | Predicted bioavailability and lower risk profiles compared to existing drugs. |
| Molecular Docking | Investigating 3-phenoxybenzoic acid and its metabolites. nih.gov | Demonstrated binding affinity to various enzymes like CYP2C9 and caspases. |
Advanced Research Applications of 4 4 Fluorophenoxy Methyl Benzoic Acid and Its Derivatives
Application as Monomers and Building Blocks in Advanced Polymer Chemistry (e.g., PEEK)
While not a traditional monomer for polyether ether ketone (PEEK), the structure of 4-[(4-Fluorophenoxy)methyl]benzoic acid provides a foundational blueprint for creating building blocks for high-performance polymers. PEEK is typically synthesized via the polycondensation of monomers like 4,4′-difluorobenzophenone and the disodium (B8443419) salt of hydroquinone. frontiersin.org These monomers are bifunctional, allowing them to form long polymer chains.
4-[(4-Fluorophenoxy)methyl]benzoic acid in its current form is monofunctional with respect to polymerization (containing a single carboxylic acid group) and would act as a chain terminator. However, its derivatives can be engineered to be suitable for advanced polymer synthesis. For instance, hydroxylation or amination of the aromatic rings could convert it into a bifunctional A-B type monomer, capable of participating in polycondensation reactions to form novel polyesters or polyamides with tailored properties. The incorporation of the flexible ether linkage and the fluorine atom could impart desirable characteristics to the resulting polymer, such as:
Improved solubility in organic solvents.
Enhanced thermal stability.
Modified dielectric properties.
Increased resistance to chemical degradation.
The synthesis of specialty polymers often relies on such custom-designed monomers to achieve a specific combination of properties not available in commodity plastics.
Utilization as Key Intermediates in Complex Organic Synthesis and Medicinal Chemistry
The benzoic acid functional group is one of the most versatile handles in organic synthesis, making 4-[(4-Fluorophenoxy)methyl]benzoic acid a valuable intermediate. The carboxylic acid can be readily converted into a variety of other functional groups, providing access to a wide range of more complex molecules.
Key Transformations of the Carboxylic Acid Group:
Amide Formation: Reaction with amines, often using coupling agents, yields amides. This is a cornerstone reaction in the synthesis of pharmaceuticals and biologically active compounds.
Esterification: Reaction with alcohols produces esters, which can be used as protecting groups, prodrugs, or key components in materials like liquid crystals.
Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative), which can then undergo further reactions.
Conversion to Acid Chloride: Treatment with reagents like thionyl chloride or oxalyl chloride converts the acid to a highly reactive acid chloride, a precursor for many other functional groups.
This reactivity allows the stable (4-fluorophenoxy)methyl]phenyl moiety to be incorporated into larger, more complex molecular architectures with potential applications in drug discovery and materials science.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Benzoic acid derivatives are common precursors for the synthesis of various heterocycles, particularly those containing nitrogen and oxygen or sulfur. Phenoxy benzoic acids and their derivatives are known to be used in the synthesis of thiadiazole and oxadiazole derivatives, which have shown excellent anti-bacterial activity. ossila.com
A common synthetic route involves the conversion of 4-[(4-Fluorophenoxy)methyl]benzoic acid to its corresponding hydrazide. This key intermediate can then undergo cyclization reactions with various reagents to form five-membered heterocyclic rings.
Table 1: Potential Heterocyclic Compounds Derived from 4-[(4-Fluorophenoxy)methyl]benzoic Acid
| Precursor Derivative | Reactant | Resulting Heterocycle | Significance |
| 4-[(4-Fluorophenoxy)methyl]benzoyl hydrazide | Carbon disulfide (CS₂) | 1,3,4-Oxadiazole-2-thiol | Core structure in various antimicrobial and anticancer agents. researchgate.net |
| 4-[(4-Fluorophenoxy)methyl]benzoyl hydrazide | Substituted Aldehydes | Schiff Base, then cyclization | Substituted 1,3,4-Oxadiazoles |
| 4-[(4-Fluorophenoxy)methyl]benzoyl thiohydrazide | Acid chlorides/Anhydrides | 1,3,4-Thiadiazole | Found in drugs with diuretic, antibacterial, and antitumor properties. ossila.com |
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that utilize a carboxylic acid as a key input. researchgate.net
In this context, 4-[(4-Fluorophenoxy)methyl]benzoic acid can serve as the carboxylic acid component, acting as a scaffold to introduce its unique structural motif into a larger, drug-like molecule.
Passerini Reaction: This three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide.
Ugi Reaction: This four-component reaction involves a carboxylic acid, an aldehyde or ketone, an amine, and an isocyanide, yielding an α-acylamino amide.
The use of 4-[(4-Fluorophenoxy)methyl]benzoic acid in these reactions enables the rapid generation of libraries of complex molecules. The (4-fluorophenoxy)methyl]phenyl group can be systematically incorporated, allowing researchers to study its effect on the biological activity of the resulting compounds.
Table 2: Hypothetical Passerini Reaction Using 4-[(4-Fluorophenoxy)methyl]benzoic Acid
| Reactant 1: Carboxylic Acid | Reactant 2: Aldehyde | Reactant 3: Isocyanide | Product: α-Acyloxy Amide |
| 4-[(4-Fluorophenoxy)methyl]benzoic acid | R¹-CHO | R²-NC | A complex amide incorporating all three components, with the 4-[(4-Fluorophenoxy)methyl]benzoate group forming the ester portion. |
Development of Chemical Probes and Sensors
The development of chemical probes and sensors is crucial for detecting and quantifying biologically and environmentally important species. Fluorinated organic molecules are particularly valuable in this field. The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR spectroscopy, a technique that offers a clear background for detection in complex biological samples. ossila.com For example, related fluorinated benzoic acids have been used as precursors to prepare ¹⁹F probe molecules for identifying and quantifying amino acids. ossila.com
Derivatives of 4-[(4-Fluorophenoxy)methyl]benzoic acid are promising candidates for such applications. The benzoic acid group provides a convenient point of attachment for linking the molecule to other functional units, such as:
Recognition Moieties: Groups that selectively bind to a target analyte (e.g., a metal ion, a specific protein).
Signaling Moieties: Fluorophores or chromophores that produce a detectable optical signal upon binding of the analyte.
Furthermore, the fluorophenoxy group itself can influence the electronic properties of a sensor molecule, potentially modulating the fluorescence or colorimetric response. Research on fluorophenoxy-substituted phthalocyanines has demonstrated their utility in highly sensitive gas sensors.
Potential in Agrochemical Design and Synthesis
The structural motif of an aryloxy group connected to an acidic function via a linker is a well-established pharmacophore in the agrochemical industry, particularly for herbicides. Phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.
Phenoxy benzoic acids and their derivatives are also known for their herbicidal and plant growth-regulating activities. ossila.com 4-[(4-Fluorophenoxy)methyl]benzoic acid fits this structural paradigm and represents a promising scaffold for the discovery of new agrochemicals. The specific substitution pattern, including the fluorine atom, can be systematically varied to optimize herbicidal activity, selectivity, and environmental profile.
Table 3: Structural Comparison with Known Agrochemicals
| Compound | Class | Core Structure |
| 4-[(4-Fluorophenoxy)methyl]benzoic acid | Potential Herbicide | Fluorophenoxy-methyl-benzoic acid |
| 2,4-D | Phenoxy Herbicide | Dichlorophenoxy-acetic acid |
| MCPA | Phenoxy Herbicide | Chloro-tolyloxy-acetic acid |
| 4-CPA | Phenoxy Herbicide | Chlorophenoxy-acetic acid |
By using 4-[(4-Fluorophenoxy)methyl]benzoic acid as a lead structure, chemists can synthesize and screen derivatives to identify new compounds with potent herbicidal properties, potentially with novel modes of action or improved safety profiles.
Investigations into Molecular Mechanisms of Action in Vitro Studies
Enzyme Inhibition Profiles of 4-[(4-Fluorophenoxy)methyl]benzoic Acid Analogues
Modulation of Hydrolase Activity (e.g., Soluble Epoxide Hydrolase)
While direct inhibitory studies on 4-[(4-Fluorophenoxy)methyl]benzoic acid against soluble epoxide hydrolase (sEH) are not extensively documented in publicly available literature, the structural characteristics of this compound align with those of known sEH inhibitors. The sEH enzyme is a therapeutic target in the management of hypertension and inflammation. Many potent sEH inhibitors feature a urea or amide group that interacts with the catalytic residues of the enzyme, accompanied by a carboxylic acid moiety that engages with the enzyme's active site.
For instance, compounds like cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid have demonstrated significant antihypertensive and cardioprotective effects through sEH inhibition. nih.govnih.gov The general structure of these inhibitors often includes a lipophilic region and a polar region containing a hydrogen bond donor and a carboxylic acid. Although 4-[(4-Fluorophenoxy)methyl]benzoic acid lacks the central urea or amide motif common to many potent sEH inhibitors, its benzoic acid moiety and the fluorophenoxy group could potentially interact with the active site of sEH. Further enzymatic assays are necessary to determine the direct inhibitory activity and potency of 4-[(4-Fluorophenoxy)methyl]benzoic acid on sEH.
Table 1: Examples of Benzoic Acid Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors
| Compound | Structure | sEH IC50 (nM) | Reference |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) | 1.3 ± 0.05 | acs.org | |
| cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB) | Not explicitly stated, but demonstrated in vivo efficacy | nih.govnih.gov | |
| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | Showed 72% inhibition at a test concentration | brieflands.com |
This table presents data for structurally related compounds to provide context for the potential activity of 4-[(4-Fluorophenoxy)methyl]benzoic acid.
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase)
The inhibition of carbohydrate-metabolizing enzymes such as α-amylase is a key strategy in the management of type 2 diabetes. Research into the structure-activity relationships of benzoic acid derivatives has shed light on the features that govern their inhibitory potential against α-amylase. nih.govnih.gov
Studies on a variety of substituted benzoic acids have revealed that the nature and position of substituents on the benzene ring play a crucial role in their α-amylase inhibitory activity. For example, the presence of hydroxyl groups, particularly at the 2-position, has been shown to have a strong positive effect on inhibitory activity. nih.gov While 4-[(4-Fluorophenoxy)methyl]benzoic acid does not possess hydroxyl substituents, the electronic and steric properties of the (4-fluorophenoxy)methyl group at the 4-position would be expected to influence its interaction with the enzyme's active site. The inhibitory activity is often mediated by hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Table 2: α-Amylase Inhibitory Activity of Various Benzoic Acid Derivatives
| Compound | IC50 (mM) |
| Benzoic acid | > 50 |
| 4-Hydroxybenzoic acid | 42.17 ± 1.21 |
| 2,4-Dihydroxybenzoic acid | 28.12 ± 0.93 |
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| 4-Methylbenzoic acid | 52.35 ± 3.31 |
Data sourced from a study by L. Li et al. (2022) to illustrate the structure-activity relationships of benzoic acid derivatives. nih.gov The inhibitory potential of 4-[(4-Fluorophenoxy)methyl]benzoic acid has not been specifically reported in this context.
Receptor-Ligand Binding Interactions and Signaling Pathway Modulation
Targeting G-Protein Coupled Receptors
G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are major targets for drug discovery. nih.govnih.gov The ability of a molecule to bind to and modulate the activity of a GPCR can have profound physiological effects. While there is a lack of specific studies investigating the interaction of 4-[(4-Fluorophenoxy)methyl]benzoic acid with specific GPCRs, the general structural features of the compound, including its aromatic rings and carboxylic acid group, suggest the potential for such interactions. The binding of ligands to GPCRs is often governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The fluorophenoxy and benzoic acid moieties of the title compound could potentially engage with the binding pockets of various GPCRs. However, without experimental data from receptor binding assays, any potential activity remains speculative.
Investigation of Ion Channel Modulation
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical for a wide range of physiological processes. nih.govfrontiersin.org Modulation of ion channel activity is a mechanism of action for many therapeutic agents. There is currently no direct evidence from published studies to suggest that 4-[(4-Fluorophenoxy)methyl]benzoic acid is a modulator of any specific ion channel. The evaluation of its effects on various types of ion channels, such as sodium, potassium, calcium, and chloride channels, would require dedicated electrophysiological studies. The lipophilic nature of the fluorophenoxy group and the charged carboxylate at physiological pH could potentially allow the molecule to interact with the lipid bilayer or the channel protein itself, but this remains to be experimentally verified.
Antioxidant Mechanisms and Free Radical Scavenging Properties (e.g., HAT, SET-PT, SPLET)
The antioxidant activity of chemical compounds is often evaluated through their ability to scavenge free radicals via mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.gov Phenolic compounds, which contain hydroxyl groups attached to an aromatic ring, are well-known antioxidants.
The antioxidant potential of benzoic acid derivatives is influenced by their substitution pattern. nih.gov The presence of electron-donating groups, such as hydroxyl or methoxy groups, generally enhances antioxidant activity. nih.gov In the case of 4-[(4-Fluorophenoxy)methyl]benzoic acid, the molecule lacks a phenolic hydroxyl group, which is a primary site for hydrogen atom donation in the HAT mechanism. Therefore, its intrinsic free radical scavenging activity via this pathway is expected to be limited compared to phenolic acids.
The potential for antioxidant activity through SET-PT or SPLET mechanisms would depend on the ionization potential and proton affinity of the molecule. While the carboxylic acid group can undergo deprotonation, the subsequent electron transfer to a radical species may not be as favorable as in compounds with more easily oxidizable functional groups. Computational studies could provide theoretical insights into the thermodynamic feasibility of these antioxidant mechanisms for 4-[(4-Fluorophenoxy)methyl]benzoic acid. However, based on its chemical structure, it is not anticipated to be a potent direct antioxidant. Any observed antioxidant effects in biological systems may be attributable to indirect mechanisms, such as the modulation of endogenous antioxidant enzymes.
Table 3: Overview of Primary Antioxidant Mechanisms
| Mechanism | Description | Key Determinants |
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is directly transferred from the antioxidant to the free radical. | Bond Dissociation Enthalpy (BDE) |
| Single Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred from the antioxidant to the free radical, followed by the transfer of a proton. | Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) |
| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) |
This table provides a general overview of the mechanisms by which compounds can exert antioxidant effects. nih.govnih.gov
Cell-Based Assays for Mechanistic Insights
In vitro cell-based assays have been instrumental in elucidating the molecular mechanisms of action of the chemical compound 4-[(4-Fluorophenoxy)methyl]benzoic acid, also known by its code name GW1929. These studies have identified it as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose metabolism and fatty acid storage.
Research has demonstrated that GW1929 activates PPARγ, leading to the regulation of gene expression. This compound is a non-thiazolidinedione activator of PPARγ. caymanchem.com Both in vitro and in vivo studies have shown that the effects of GW1929 on PPARγ significantly surpass those of troglitazone. caymanchem.com
The potency and selectivity of GW1929 for PPARγ have been quantified in various cell-based transactivation assays. These assays measure the ability of the compound to activate the receptor and initiate the transcription of target genes. The results consistently highlight its high affinity and specific activity for the human and murine forms of PPARγ.
Detailed findings from these cell-based assays are summarized in the tables below, showcasing the compound's activity across different parameters and experimental setups.
Table 1: Potency of GW1929 on Human and Murine PPARγ
| Parameter | Species | Value |
| pEC50 | Human | 8.56 |
| pEC50 | Murine | 8.27 |
| IC50 | Human | 6.2 nM |
| IC50 | Murine | 13 nM |
This table presents the half-maximal effective concentration (pEC50) and half-maximal inhibitory concentration (IC50) values of GW1929 for human and murine PPARγ, indicating its high potency in activating the receptor in cell-based assays. medchemexpress.comtargetmol.comadooq.com
Table 2: Binding Affinity and Selectivity of GW1929 for Human PPAR Isoforms
| Parameter | PPAR Isoform | Value |
| pKi | PPARγ | 8.84 |
| Ki | PPARγ | 1.4 nM |
| pKi | PPARα | < 5.5 |
| pKi | PPARδ | < 6.5 |
| Selectivity | Over other PPAR subtypes | > 1,000-fold |
This table details the binding affinity (pKi and Ki) of GW1929 for human PPARγ and its significantly lower affinity for PPARα and PPARδ, demonstrating its high selectivity. caymanchem.commedchemexpress.comtargetmol.com
Further in vitro studies have explored the functional consequences of PPARγ activation by GW1929. In neocortical cell cultures, treatment with GW1929 at a concentration of 10 μM was found to inhibit the increase in caspase-3 and the release of lactate dehydrogenase (LDH) induced by tetrabromobisphenol A (TBBPA), suggesting a neuroprotective potential. medchemexpress.comtargetmol.com Additionally, in HK2 cells, a human kidney cell line, the application of GW1929 as a PPARγ agonist effectively increased the expression of PPARγ. medchemexpress.com
Future Directions and Emerging Research Challenges
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
Emerging synthetic strategies aim to improve efficiency and selectivity. For instance, processes for preparing substituted 2-(phenoxymethyl)benzoic acids have been developed, which can serve as a foundational methodology. google.com Innovations such as electrolysis oxidation for the synthesis of related structures like m-phenoxy benzoic acid present an alternative, potentially more environmentally friendly approach. xmu.edu.cn Researchers are also exploring novel oxidation processes for creating similar backbones, such as the production of 4-(4-phenoxyphenoxy)benzoic acid from 1-(4-methyl phenoxy),4-phenoxy benzene, which could be adapted for fluorinated analogues. google.com The overarching goal is to develop robust, scalable, and cost-effective synthetic methods that allow for the precise introduction of various functional groups, enabling the creation of diverse compound libraries for biological screening.
Discovery of New Biological Targets and Therapeutic Applications for the Compound Class
While benzoic acid and its derivatives are known for a range of biological activities, including antimicrobial and anticancer properties, the full therapeutic potential of the 4-[(4-Fluorophenoxy)methyl]benzoic acid scaffold remains largely untapped. ijcrt.orgpreprints.org Future research will be directed towards identifying and validating new biological targets for this class of compounds.
Studies have shown that benzoic acid derivatives can act as inhibitors for specific enzymes, such as influenza neuraminidase, or as modulators for receptors like the peroxisome proliferator-activated receptor (PPAR). google.comresearchgate.net More recent research has identified novel benzoic acid derivatives as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), indicating potential applications in neurodegenerative diseases. nih.gov The re-emergence of older compounds as scaffolds for new therapeutics, for example in the context of multidrug-resistant tuberculosis, highlights the potential for finding new uses for established chemical motifs. nih.gov Systematic screening against a wide array of biological targets, including kinases, phosphatases, and other enzymes, could unveil novel therapeutic avenues for diseases ranging from metabolic disorders to oncology.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govacs.org For the 4-[(4-Fluorophenoxy)methyl]benzoic acid class, these computational tools offer a powerful approach to accelerate the discovery of new drug candidates.
ML algorithms can be trained on existing data to predict the biological activity and physicochemical properties of novel derivatives, thereby prioritizing the synthesis of the most promising compounds. acs.org For example, ML models combined with quantum chemical calculations have been used to predict Hammett's constants for benzoic acid derivatives, which can help in understanding their electronic effects and reactivity. acs.org Deep learning techniques, particularly graph neural networks, can learn features directly from the molecular structure, offering a more automated and potentially more accurate way to predict molecular properties compared to traditional methods that rely on hand-designed features. youtube.com Furthermore, deep generative models can be employed for de novo drug design, creating entirely new molecular structures with desired properties, which could lead to the discovery of highly potent and selective modulators based on the 4-[(4-Fluorophenoxy)methyl]benzoic acid scaffold. youtube.com
Development of Advanced Analytical Techniques for Characterization of Complex Derivatives
As synthetic methodologies become more sophisticated and the resulting molecular structures more complex, the need for advanced analytical techniques for their characterization becomes increasingly critical. The unambiguous identification and structural elucidation of novel 4-[(4-Fluorophenoxy)methyl]benzoic acid derivatives are essential for understanding their structure-activity relationships.
A combination of spectroscopic and computational methods is often employed for detailed characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and single-crystal X-ray diffraction are fundamental for determining molecular structure. These experimental techniques can be complemented by computational methods like Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations to gain deeper insights into the dominant molecular conformations and intermolecular interactions in different environments. ucl.ac.uk Furthermore, the development of novel derivatization methods, such as using 3-(chlorosulfonyl)benzoic acid, can enhance the sensitivity of analytical techniques like reversed-phase ultra-high-performance liquid chromatography–tandem mass spectrometry (RP-UHPLC/MS/MS), enabling the precise characterization of complex derivatives even at low concentrations. acs.org
Interdisciplinary Approaches for Translational Research
Bridging the gap between fundamental chemical research and clinical applications requires a highly interdisciplinary approach. The successful translation of a promising compound like 4-[(4-Fluorophenoxy)methyl]benzoic acid from the laboratory to a potential therapeutic agent hinges on the collaboration between chemists, biologists, pharmacologists, and computational scientists.
This collaborative effort is essential at every stage of the drug discovery pipeline. For instance, combining computational and experimental approaches can enhance the design of catalysts for specific chemical transformations. rsc.org In the realm of drug development, systematic structure-activity relationship (SAR) studies, which involve synthesizing and testing a series of related compounds, are crucial for optimizing potency and selectivity. An example of this is the development of dual modulators for targets like PPARδ and soluble epoxide hydrolase (sEH) from a computationally designed lead scaffold. acs.org Such integrated research, which combines synthetic chemistry, biological evaluation, and computational modeling, is vital for efficiently identifying lead compounds and advancing them through the preclinical and clinical development phases.
Q & A
Q. What synthetic routes are recommended for preparing 4-[(4-Fluorophenoxy)methyl]benzoic acid with high purity?
- Methodological Answer : A multi-step synthesis is typically employed:
- Step 1 : Introduce the fluorophenoxy moiety via nucleophilic aromatic substitution (NAS) using 4-fluorophenol and a benzyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Hydrolyze the methyl ester (if present) to the carboxylic acid using LiOH in THF/H₂O at reflux .
- Purification : Use silica gel chromatography (ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor reaction progress via TLC and confirm purity by HPLC .
Q. How can researchers optimize the purification of 4-[(4-Fluorophenoxy)methyl]benzoic acid to remove fluorinated byproducts?
- Methodological Answer : Fluorinated impurities (e.g., unreacted 4-fluorophenol or halogenated intermediates) can be removed using:
- Acid-base extraction : Adjust the pH to 2–3 to protonate the carboxylic acid, extract into ethyl acetate, and wash with brine to remove polar byproducts .
- HPLC : Utilize a C18 column with a gradient of acetonitrile/water (0.1% TFA) for final purification. Fluorinated contaminants often elute earlier due to lower hydrophobicity .
Q. What spectroscopic techniques are critical for characterizing 4-[(4-Fluorophenoxy)methyl]benzoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aromatic substitution pattern (e.g., singlet for fluorophenoxy protons at δ 6.8–7.1 ppm) and methylene bridge (δ ~4.8 ppm) .
- FTIR : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI⁻) to verify the molecular ion peak [M-H]⁻ at m/z 263.07 (calculated for C₁₄H₁₁FO₃⁻) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 4-[(4-Fluorophenoxy)methyl]benzoic acid?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay conditions : Standardize solvent (DMSO concentration ≤1%), pH, and temperature across studies.
- Impurity profiling : Quantify trace fluorinated byproducts (e.g., 4-fluorophenol) via LC-MS, as these can interfere with enzyme inhibition assays .
- Positive controls : Include structurally similar compounds (e.g., 4-fluorobenzoic acid) to validate assay sensitivity .
Q. What computational strategies predict the metabolic stability of 4-[(4-Fluorophenoxy)methyl]benzoic acid in biological systems?
- Methodological Answer :
- In silico ADME : Use tools like SwissADME to predict CYP450 metabolism sites. The fluorophenoxy group is resistant to oxidation, but the methylene bridge may undergo hydroxylation .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile positions (e.g., C-O bond in the phenoxy group) .
Q. How can regioselectivity challenges in modifying the fluorophenoxy group be addressed?
- Methodological Answer : To avoid undesired substitution at the fluorine or methylene positions:
- Protecting groups : Temporarily protect the carboxylic acid with a tert-butyl ester during functionalization .
- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to direct reactions to specific aromatic positions .
Key Research Findings
- Synthetic Efficiency : Cross-coupling reactions (e.g., Suzuki-Miyaura) are unsuitable for this compound due to steric hindrance at the methylene position .
- Biological Relevance : The fluorophenoxy group enhances blood-brain barrier permeability compared to non-fluorinated analogs, making it a candidate for CNS-targeted prodrugs .
- Stability : The compound is stable in aqueous buffers (pH 4–8) for 72 hours but degrades under UV light (t₁/₂ = 4 hours), necessitating dark storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
